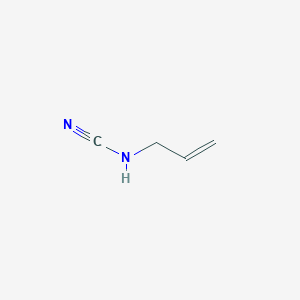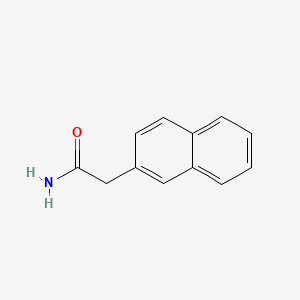
2-(Benzylamino)-3-chloronaphthoquinone
Overview
Description
2-(Benzylamino)-3-chloronaphthoquinone (BACN) is a synthetic compound of the naphthoquinone class that has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, as a fluorescent probe, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Reaction Mechanisms
- Heterocyclization Products : Gornostaev et al. (2019) studied the reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid, leading to the formation of various heterocyclization products like oxazolones and imidazoles. This research contributes to the understanding of complex organic reactions and their products (Gornostaev et al., 2019).
Biological Applications
Antibacterial and Antifungal Activities : A study by Tuyun et al. (2015) synthesized derivatives of 2-arylamino-3-chloro-1,4-naphthoquinone and tested them for in vitro antibacterial and antifungal activities. Some derivatives showed potent activity against Candida albicans and Enterococcus faecalis (Tuyun et al., 2015).
Cytotoxicity Evaluation : Lee et al. (2003) investigated the cytotoxic activities of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives against various tumor cell lines. Some derivatives showed more potent effects than established chemotherapy drugs (Lee et al., 2003).
Material Science and Chemistry
Crystal Packing and Fluorescence : Singh et al. (2015) focused on the crystal packing, fluorescence, redox, and anti-microbial properties of 2-(alkylamino)-3-chloro-1,4-naphthoquinone derivatives. They found that the introduction of various amine N-substituents influenced the molecular association in the solid state and enhanced certain properties (Singh et al., 2015).
Antimalarial Activity : Tansuwan et al. (2007) isolated benzoquinone metabolites from an endophytic fungus, showing in vitro activity against Plasmodium falciparum, a cause of malaria (Tansuwan et al., 2007).
Ortho Arylation Catalysis : Chu et al. (2009) described an efficient synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate, where p-benzoquinone plays a crucial role in the catalytic reaction (Chu et al., 2009).
Pharmacology
- Bacterial Activity Study : Choudhari et al. (2019) explored the antibacterial activity of naphthoquinone derivatives against pathogenic bacteria, demonstrating their potential in treating infections (Choudhari et al., 2019).
Safety and Hazards
Future Directions
The search for multi-target-directed ligands may lead to potential drug candidates . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . All target compounds have been synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) . The most promising compound displayed inhibitory potency against eeAChE, hBACE-1, and Aβ-aggregation .
properties
IUPAC Name |
2-(benzylamino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-15(19-10-11-6-2-1-3-7-11)17(21)13-9-5-4-8-12(13)16(14)20/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFBQCDFMZPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285226 | |
| Record name | 2-(benzylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4497-69-2 | |
| Record name | NSC41105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzylamino)-3-chloronaphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)








